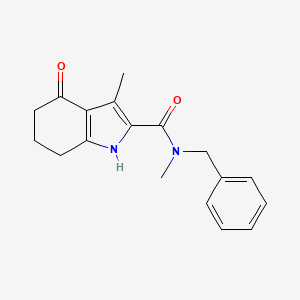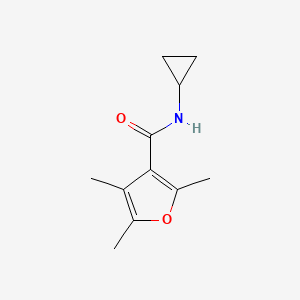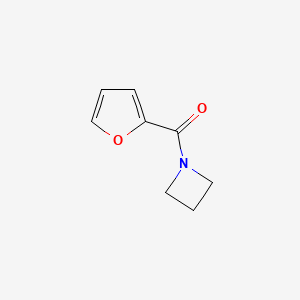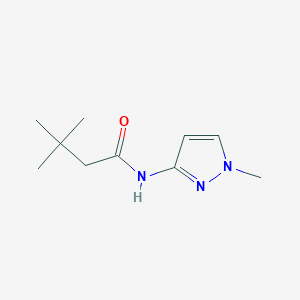![molecular formula C15H18N2O2 B7476439 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as ACPMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ACPMP is a pyrrolidinone derivative, and its chemical structure comprises of a pyrrolidine ring and a carbonyl group.
Wissenschaftliche Forschungsanwendungen
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one inhibits the growth of cancer cells and fungal cells. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for lab experiments. It exhibits potent activity against cancer cells and fungal cells, making it a valuable tool for studying these diseases. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable and can be easily synthesized in the lab. However, 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the properties of natural compounds. In addition, the mechanism of action of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of interest is the development of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one-based drugs for the treatment of cancer and fungal infections. Another area of interest is the study of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one's mechanism of action, which may provide insights into the development of new drugs. Additionally, 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one's potential use in materials science and nanotechnology is an area of ongoing research.
Conclusion:
In conclusion, 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one exhibits potent activity against cancer cells and fungal cells and has been shown to have several biochemical and physiological effects. Although 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has some limitations for lab experiments, it is a valuable tool for studying cancer and fungal infections. Ongoing research on 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one's mechanism of action and potential applications in materials science and nanotechnology will provide valuable insights into the development of new drugs and materials.
Synthesemethoden
The synthesis of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves several steps, including the reaction of 4-(azetidine-1-carbonyl)benzaldehyde with pyrrolidine in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. The synthesis of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a complex process that requires expertise and specialized equipment.
Eigenschaften
IUPAC Name |
1-[[4-(azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-3-1-8-17(14)11-12-4-6-13(7-5-12)15(19)16-9-2-10-16/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIDWVZBICHRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
